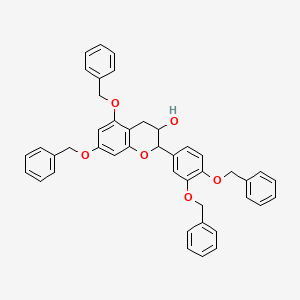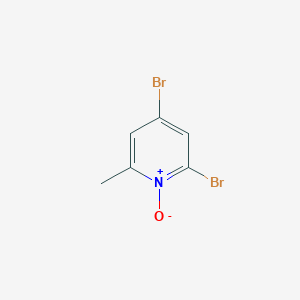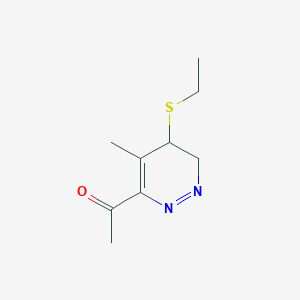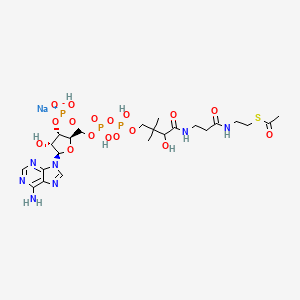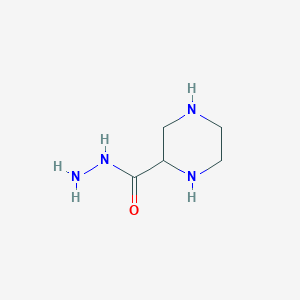
Piperazine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine-2-carbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a piperazine ring attached to a carbohydrazide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of piperazine-2-carbohydrazide typically involves the reaction of piperazine with hydrazine derivatives. One common method includes the condensation of piperazine with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol or methanol solvent, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for better control over reaction conditions and yields. The process involves the use of automated flow reactors where piperazine and hydrazine derivatives are continuously fed into the reactor, and the product is collected downstream .
Analyse Des Réactions Chimiques
Types of Reactions: Piperazine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive molecules .
Applications De Recherche Scientifique
Piperazine-2-carbohydrazide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of piperazine-2-carbohydrazide involves its interaction with biological targets. It acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, leading to flaccid paralysis of parasitic worms . Additionally, its hydrazide group allows it to form Schiff bases with aldehydes and ketones, which can further interact with various biological molecules .
Comparaison Avec Des Composés Similaires
Piperazine: A simpler analogue that lacks the carbohydrazide group but shares the piperazine ring structure.
Carbohydrazide: Contains the hydrazide group but lacks the piperazine ring.
Uniqueness: this compound is unique due to the combination of the piperazine ring and the carbohydrazide group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C5H12N4O |
|---|---|
Poids moléculaire |
144.18 g/mol |
Nom IUPAC |
piperazine-2-carbohydrazide |
InChI |
InChI=1S/C5H12N4O/c6-9-5(10)4-3-7-1-2-8-4/h4,7-8H,1-3,6H2,(H,9,10) |
Clé InChI |
QVYRKKBRZGTCNX-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(CN1)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)-](/img/structure/B13121092.png)
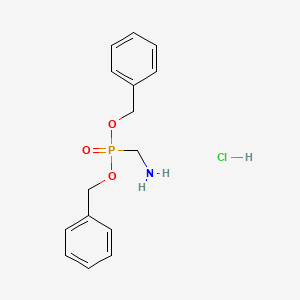
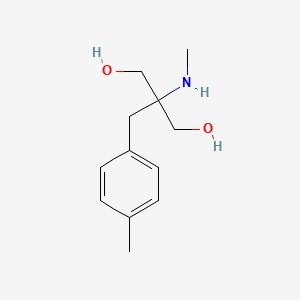
![prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13121104.png)
![n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine](/img/structure/B13121117.png)
![(3aS,6R,6aR,9bS)-6-hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B13121118.png)
